[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](furan-2-yl)methanone
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Overview
Description
1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that features a unique structure combining a beta-carboline core with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common route includes the Pictet-Spengler reaction, which forms the beta-carboline core by cyclization of tryptamine derivatives with aldehydes or ketones under acidic conditions . The furan ring can be introduced through a subsequent coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives . Reduction: Reduction of the beta-carboline core can yield tetrahydro-beta-carboline derivatives, which are of interest for their potential biological activities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often utilize reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydro-beta-carboline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals . Biology: It has been studied for its potential as a protein tyrosine kinase inhibitor, which could have implications in cancer therapy . Medicine: The beta-carboline core is known for its psychoactive properties, and derivatives of this compound are being explored for their potential use in treating neurological disorders . Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation . The beta-carboline core can also interact with neurotransmitter receptors in the brain, modulating their activity and potentially affecting mood and cognition .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone: This compound shares a similar furan ring but has a different core structure, leading to distinct biological activities.
Furan-2-yl(phenyl)methanone derivatives: These compounds also feature a furan ring and have been studied for their protein tyrosine kinase inhibitory activity.
Uniqueness: The presence of both aromatic and heterocyclic components allows for versatile chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H22N2O3/c1-2-28-17-11-9-16(10-12-17)23-22-19(18-6-3-4-7-20(18)25-22)13-14-26(23)24(27)21-8-5-15-29-21/h3-12,15,23,25H,2,13-14H2,1H3 |
InChI Key |
NFJDMCMQWQKNNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=CO4)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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